Cdk9-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-31 is a compound known for its inhibitory effects on cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a protein kinase involved in the regulation of transcription and cell cycle progression. Inhibitors of cyclin-dependent kinase 9, such as this compound, have gained attention for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cdk9-IN-31 involves a series of chemical reactions. One method includes the use of a macrocyclic framework structure. The synthesis begins with the formation of a key intermediate through a condensation reaction, followed by cyclization to form the macrocyclic core. Subsequent steps involve functional group modifications to achieve the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cdk9-IN-31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives of this compound.
Scientific Research Applications
Cdk9-IN-31 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in various biochemical pathways.
Biology: Employed in research to understand the regulation of gene expression and cell cycle progression.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in cancers where cyclin-dependent kinase 9 is dysregulated
Industry: Utilized in the development of new therapeutic agents targeting cyclin-dependent kinase 9.
Mechanism of Action
Cdk9-IN-31 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9By inhibiting cyclin-dependent kinase 9, this compound disrupts the phosphorylation of RNA polymerase II, leading to a decrease in transcriptional elongation and subsequent downregulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A first-generation cyclin-dependent kinase inhibitor with broad activity against multiple cyclin-dependent kinases.
Dinaciclib: A potent inhibitor of cyclin-dependent kinase 9 and other cyclin-dependent kinases, used in clinical trials for cancer treatment.
Enitociclib: A selective cyclin-dependent kinase 9 inhibitor with promising anti-cancer activity
Uniqueness
Cdk9-IN-31 is unique in its high selectivity for cyclin-dependent kinase 9, making it a valuable tool for studying the specific role of cyclin-dependent kinase 9 in various biological processes. Its macrocyclic structure also distinguishes it from other cyclin-dependent kinase inhibitors, potentially offering improved pharmacokinetic properties and reduced off-target effects.
Properties
Molecular Formula |
C24H33ClN6O2S |
---|---|
Molecular Weight |
505.1 g/mol |
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-[[(2R)-1-hydroxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C24H33ClN6O2S/c1-16(12-32)29-17-2-4-18(5-3-17)30-22-10-19(20(25)11-27-22)21-13-34-23(31-21)28-15-24(14-26)6-8-33-9-7-24/h10-11,13,16-18,29,32H,2-9,12,15H2,1H3,(H,27,30)(H,28,31)/t16-,17?,18?/m1/s1 |
InChI Key |
FYMUQLLANOCFLP-WWDZGPRUSA-N |
Isomeric SMILES |
C[C@H](CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Canonical SMILES |
CC(CO)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.